2-((3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-18-14(20)13-12(17-15(18)22-8-11(16)19)10(7-21-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPZBXAKYGCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidine-2-thiol with chloroacetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Nucleophilic Substitution
The thiol (-SH) group and electron-deficient positions on the pyrimidine ring enable substitution reactions.
Cycloaddition and Ring Formation
The compound participates in cycloaddition reactions due to its conjugated system.
| Reaction Type | Partners | Conditions | Product | Notes |
|---|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleimide) | Thermal/acid catalysis | Fused bicyclic adducts | Limited yields reported; stereochemistry unstudied . |
Hydrolysis and Degradation
Under acidic or basic conditions, the acetamide and thio groups undergo hydrolysis.
| Condition | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | Thiol derivative + acetic acid | Cleavage of the thioacetamide bond |
| Basic (NaOH, EtOH) | Disulfide formation + ammonium acetate | Oxidation of liberated thiols in basic media. |
Metal Coordination
The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes.
| Metal Ion | Ligand Sites | Complex Type | Stability |
|---|---|---|---|
| Cu(II), Fe(III) | Thioether, pyrimidine N | Octahedral or square planar | Stabilized by π-backbonding; characterized by XRD . |
Photochemical Reactions
UV irradiation induces radical-based transformations.
| Condition | Products | Mechanism |
|---|---|---|
| UV (254 nm) | Thiol radicals, dimerization | Homolytic S-S bond cleavage |
Key Research Findings:
-
S-Oxidation Selectivity : Controlled oxidation with H₂O₂ at 0°C predominantly yields sulfoxides, while mCPBA at room temperature forms sulfones.
-
Biological Implications : Sulfone derivatives exhibit enhanced inhibitory activity against kinases compared to parent compounds .
-
Stability : The compound is stable under inert atmospheres but degrades in the presence of strong oxidants or prolonged UV exposure .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activities. The specific compound has been studied for its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. Studies have shown that structural modifications can enhance antibacterial potency, making this compound a candidate for further development in antimicrobial therapies .
2. Anticancer Activity
Thieno[3,2-d]pyrimidines are known for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, it has shown promising results in inhibiting cell growth in breast and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. By targeting these enzymes, it may help in the development of new cancer therapies that are more effective and have fewer side effects compared to traditional treatments .
Case Studies
Several case studies highlight the compound's efficacy:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved mitochondrial pathway activation leading to cytochrome c release and caspase activation .
Mechanism of Action
The mechanism of action of 2-((3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or interference with cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide)
- Core Structure: Shares the thieno[3,2-d]pyrimidin-4-one scaffold but differs in substituents.
- Key Differences :
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Core Structure: Identical thieno[3,2-d]pyrimidin-4-one core.
- Key Differences :
2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 899547-29-6)
Thieno[2,3-d]pyrimidine Derivatives (Structural Isomers)
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(aryl)acetamides ()
- Core Structure: Thieno[2,3-d]pyrimidine isomer with a benzimidazole substituent at position 6.
- Key Differences :
Heterocyclic Analogs with Triazino[5,6-b]indole Cores ()
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23)
- Core Structure: Triazinoindole instead of thienopyrimidine.
- Key Differences: Cyanomethylphenyl group enhances polarity.
Structural and Functional Analysis Table
Key Observations
Structural Flexibility: The thienopyrimidine core allows diverse substitutions (e.g., halogens, alkyl/aryl groups) to modulate bioactivity and physicochemical properties.
Substituent Effects :
Biological Activity
2-((3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant research findings.
Cytotoxic Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its effectiveness against multiple human cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 (colon cancer) | 3.29 | Significant growth inhibition observed |
| H460 (lung cancer) | 10.0 | Moderate activity noted |
| MCF-7 (breast cancer) | 8.1 | Comparable to established chemotherapeutics |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrates the ability to inhibit cell growth by inducing apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in the cell cycle, leading to decreased proliferation rates.
- Interaction with Kinases : Studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival .
Case Studies and Research Findings
A review of literature reveals several key studies that highlight the biological activity of related compounds and their derivatives:
- Study on Thiadiazole Derivatives :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-((3-Methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Answer : The compound can be synthesized via cyclocondensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (modified Niementowski reaction) . A thioacetamide intermediate is typically introduced through nucleophilic substitution at the pyrimidine’s sulfur position. For example, refluxing with 2-chloroacetamide derivatives in ethanol with sodium acetate yields the thioacetamide moiety .
- Methodological Tip : Monitor reaction progress via TLC and purify using recrystallization (ethanol-dioxane mixtures are effective).
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Answer :
- 1H/13C NMR : To confirm substituent positions (e.g., phenyl, methyl, and thioacetamide groups).
- HRMS : For molecular weight validation (e.g., expected m/z ~400–500 range based on analogs).
- X-ray crystallography : Resolve stereochemistry, as demonstrated for related pyrimidine derivatives.
- Data Example :
| Technique | Key Peaks/Features | Reference Compound Data |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.4 (s, 3H, CH3), δ 7.2–7.6 (m, 5H, Ph) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Answer : Contradictions often arise from:
- Purity variability : Ensure ≥95% purity via HPLC (as commercial standards often vary).
- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Structural analogs : Compare with derivatives (e.g., N-substituted acetamides) to isolate pharmacophoric groups.
- Case Study : A 2021 study found that substituting the phenyl group with halogenated analogs increased potency by 3-fold, highlighting substituent sensitivity.
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Answer :
- Molecular docking : Use PyMol or AutoDock to model binding to ATP pockets (e.g., EGFR kinase).
- QSAR : Correlate substituent electronegativity (e.g., methyl vs. chloro) with IC50 values.
- Example : A docking study of a related thienopyrimidine showed hydrogen bonding with Lys721 and hydrophobic interactions with Phe723 in EGFR.
Experimental Design & Data Analysis
Q. How should stability studies be designed for this compound under physiological conditions?
- Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72h, analyze degradation via LC-MS.
- Photostability : Expose to UV light (λ = 254 nm) and monitor by TLC.
- Data Table :
| Condition | Degradation (% after 72h) | Major Degradants |
|---|---|---|
| PBS, pH 7.4, 37°C | <5% | Oxidized thioether |
| UV light | 15% | Ring-opened byproducts |
Q. What in vitro models are optimal for evaluating anticancer activity?
- Answer :
- Cell lines : Use NCI-60 panels or kinase-driven models (e.g., HeLa for EGFR inhibition).
- Assays : MTT for viability, Annexin V/PI for apoptosis, and Western blot for target validation (e.g., p-EGFR).
- Dose-Response Example :
| Cell Line | IC50 (µM) | Target Inhibition (EGFR, %) |
|---|---|---|
| HeLa | 2.1 | 78 |
| MCF-7 | 5.4 | 42 |
Methodological Pitfalls to Avoid
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
